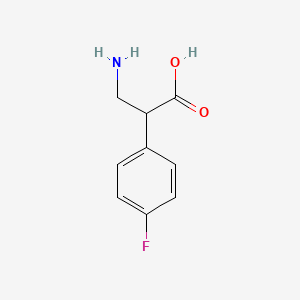

3-Amino-2-(4-fluorophenyl)propanoic acid

Description

3-Amino-3-(4-fluorophenyl)propanoic acid (CAS 325-89-3) is a β-amino acid derivative characterized by a fluorinated aromatic ring and a propanoic acid backbone. Its molecular formula is C₉H₁₀FNO₂, with a molecular weight of 183.18 g/mol . The compound features a 4-fluorophenyl group attached to the β-carbon of the propanoic acid chain, while the α-carbon is substituted with an amino group.

The compound has been investigated for its role in medicinal chemistry, particularly in the design of enzyme inhibitors and bioactive molecules. Its fluorinated aromatic moiety enhances metabolic stability and bioavailability, while the amino and carboxylic acid groups provide sites for derivatization . Safety data indicate standard handling protocols for amino acids, including precautions against inhalation and skin contact .

Properties

IUPAC Name |

3-amino-2-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCYJBABWRDJSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801268328 | |

| Record name | α-(Aminomethyl)-4-fluorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15032-53-8 | |

| Record name | α-(Aminomethyl)-4-fluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15032-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Aminomethyl)-4-fluorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801268328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-2-(4-fluorophenyl)propanoic acid can be synthesized through several methods. One common approach involves the use of solid-phase synthesis starting from an Fmoc-protected phenylalanine bound to a Wang resin . The synthesis involves deprotection, benzoylation, and cleavage sequences to form the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar solid-phase techniques. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-Amino-2-(4-fluorophenyl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein structure.

Medicine: Investigated for its potential therapeutic effects in neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular signaling pathways. The compound’s effects are mediated through its binding to active sites, altering the conformation and function of the target molecules .

Comparison with Similar Compounds

Structural Analogues in Anti-Inflammatory Drug Design

NSAID Derivatives

Compounds like α-(4-isobutylphenyl)propanoic acid (Ibuprofen) and α-(6-methoxy-2-naphthyl)propanoic acid (Naproxen) are NSAIDs with anti-inflammatory activity mediated by cyclooxygenase (COX) inhibition . Unlike 3-amino-3-(4-fluorophenyl)propanoic acid, these molecules lack an amino group but share the arylpropanoic acid backbone. The fluorine substitution in the target compound may reduce COX-2 selectivity compared to traditional NSAIDs but could enhance anti-proliferative activity in cancer cell lines .

Table 1: Structural and Functional Comparison with NSAID Analogues

Fluorophenyl-Containing Anticancer Agents

Thiazole and Furan Derivatives

N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31) and 3-[5-(4-fluorophenyl)furan-2-yl]propanoic acid exhibit potent KPNB1 inhibition and anticancer activity . These compounds integrate heterocyclic rings (thiazole, furan) with the 4-fluorophenyl group, enhancing target specificity.

Table 2: Anticancer Activity of Fluorophenyl Derivatives

Amino Acid Derivatives with Fluorophenyl Groups

2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic Acid

This compound (CAS 7423-96-3) is a tyrosine analog with a fluorine atom at the 3-position and a hydroxyl group at the 4-position of the phenyl ring . Unlike 3-amino-3-(4-fluorophenyl)propanoic acid, it is an α-amino acid, making it a substrate for amino acid transporters. Its similarity score (0.82) to the target compound highlights shared fluorophenyl features but diverges in hydroxylation and amino group placement .

BMAA (2-Amino-3-(methylamino)-propanoic Acid)

A neurotoxin linked to neurodegenerative diseases, BMAA differs in its methylamino substitution and lack of aromaticity . While 3-amino-3-(4-fluorophenyl)propanoic acid has low blood-brain barrier permeability (theoretical), BMAA’s neurotoxicity arises from its ability to mimic glutamate receptors .

Hydroxyphenyl and Chlorophenyl Derivatives

3-((4-Hydroxyphenyl)amino)propanoic Acid

This derivative (CAS 2537-91-9) exhibits antioxidant and anticancer activity via free radical scavenging and apoptosis induction . The hydroxyl group enhances polarity, contrasting with the fluorine atom’s electronegativity in 3-amino-3-(4-fluorophenyl)propanoic acid .

3-(4-Chlorophenyl)-3-[(2-(4-chlorophenyl)acetyl)amino]propanoic Acid

Key Research Findings and Trends

- Structural Flexibility: The β-amino acid scaffold of 3-amino-3-(4-fluorophenyl)propanoic acid allows for diverse derivatization, as seen in imidazolylpropanoic acids (e.g., 3-(2-Amino-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-phenylpropanoic acid) .

- Biological Activity Gaps : While anti-inflammatory and anticancer activities are reported for analogs, the target compound’s specific mechanisms remain underexplored compared to NSAIDs and thiazole derivatives .

- Safety Profile: No significant cytotoxicity has been reported for 3-amino-3-(4-fluorophenyl)propanoic acid, unlike BMAA or chlorophenyl derivatives .

Biological Activity

3-Amino-2-(4-fluorophenyl)propanoic acid, also known as (S)-3-amino-2-(4-fluorophenyl)propanoic acid hydrochloride, is a chiral amino acid derivative that exhibits significant biological activity, particularly in the realm of neurotransmitter modulation. This compound's structure closely resembles that of the essential amino acid phenylalanine, suggesting its potential role as a substrate or inhibitor in various enzymatic reactions and metabolic pathways.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 183.18 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for drug development and therapeutic applications.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly glutamate receptors. This interaction can influence synaptic transmission and plasticity, which are critical for cognitive functions such as learning and memory. The compound has been studied for its potential neuroprotective effects and ability to enhance cognitive function, although dosage and administration routes may lead to varying outcomes.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Acts as an analog of glutamate, influencing synaptic transmission and neuronal signaling pathways. |

| Potential Therapeutic Applications | Investigated for neuroprotection and cognitive enhancement in various preclinical studies. |

| Enzyme Interaction | May act as a substrate or inhibitor in enzymatic processes involving phenylalanine metabolism. |

Case Studies and Research Findings

- Neuroprotective Effects : Studies have demonstrated that this compound can protect neurons from excitotoxicity induced by excessive glutamate levels. This finding suggests potential applications in neurodegenerative diseases where glutamate toxicity is a concern.

- Cognitive Enhancement : In animal models, administration of this compound has shown improvements in cognitive functions such as memory retention and learning capabilities, likely due to its modulatory effects on neurotransmitter systems.

- Receptor Binding Studies : Binding affinity studies indicate that this compound has enhanced interactions with glutamate receptors compared to non-fluorinated analogs, suggesting that the fluorine substitution plays a crucial role in its biological activity .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| (S)-3-Amino-2-(4-methylphenyl)propanoic acid | Similar backbone structure | Methyl substitution affects activity |

| (S)-3-Amino-2-(phenyl)propanoic acid | Lacks fluorine; more hydrophilic | Potentially different receptor binding characteristics |

| (S)-3-Amino-2-(4-chlorophenyl)propanoic acid | Similar halogenated phenyl group | Chlorine may alter metabolic pathways |

| (S)-3-Amino-2-(5-fluoropyridin-2-yl)propanoic acid | Incorporates a pyridine ring | Different pharmacological profile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.